molecular formula C8H4BrClN2O2 B11847016 5-Bromo-7-chloro-1H-indazole-4-carboxylic acid CAS No. 1935488-34-8

5-Bromo-7-chloro-1H-indazole-4-carboxylic acid

Cat. No.: B11847016
CAS No.: 1935488-34-8
M. Wt: 275.48 g/mol
InChI Key: RHAIGTRMJSHWIM-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-1H-indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-1H-indazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of hydrazine derivatives and substituted benzaldehydes. The reaction is often catalyzed by transition metals such as copper or palladium, which facilitate the formation of the indazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Solvent-free conditions or the use of green chemistry principles are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

5-Bromo-7-chloro-1H-indazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-chloro-1H-indazole-4-carboxylic acid is unique due to the presence of both bromine and chlorine substitutions along with the carboxylic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .

Properties

CAS No.

1935488-34-8

Molecular Formula

C8H4BrClN2O2

Molecular Weight

275.48 g/mol

IUPAC Name

5-bromo-7-chloro-1H-indazole-4-carboxylic acid

InChI

InChI=1S/C8H4BrClN2O2/c9-4-1-5(10)7-3(2-11-12-7)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14)

InChI Key

RHAIGTRMJSHWIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C=NN2)C(=C1Br)C(=O)O)Cl

Origin of Product

United States

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